molecular formula C22H43ClN2O B14501629 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 62959-49-3

1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14501629
CAS No.: 62959-49-3
M. Wt: 387.0 g/mol
InChI Key: LJBHUCBIJYPXJV-UHFFFAOYSA-N
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Description

1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and substituted imidazole compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium bromide
  • 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium iodide
  • 1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium sulfate

Uniqueness

1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its bromide, iodide, and sulfate counterparts .

Properties

CAS No.

62959-49-3

Molecular Formula

C22H43ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)octadecan-1-one;chloride

InChI

InChI=1S/C22H42N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)24-20-19-23(2)21-24;/h19-20H,3-18,21H2,1-2H3;1H

InChI Key

LJBHUCBIJYPXJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

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